molecular formula C15H12ClN5O B11205445 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205445
M. Wt: 313.74 g/mol
InChI Key: TVFMYAXQJNSXQP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,3-triazole ring, a chlorophenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Attachment of the pyridinylmethyl group: The pyridinylmethyl group can be attached through a condensation reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to the suppression of disease-related processes.

    Induction of cellular responses: The compound can induce cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H12ClN5O/c16-11-4-6-13(7-5-11)21-10-14(19-20-21)15(22)18-9-12-3-1-2-8-17-12/h1-8,10H,9H2,(H,18,22)

InChI Key

TVFMYAXQJNSXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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